
methyl 2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing a new functional group or modifying the carbon backbone. Common techniques include substitution reactions, addition reactions, and condensation reactions .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving an organic compound can be studied using techniques like NMR spectroscopy, which can track changes in the compound’s structure. Other techniques, like gas chromatography, can separate the reaction products for further analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and the properties of its functional groups .科学的研究の応用
Synthesis and Structural Characterization
Researchers have developed novel synthetic routes and methods for compounds closely related to the specified chemical, emphasizing the importance of structural characterization in understanding their properties and potential applications. For instance, the one-pot cyclization of Biginelli Adduct to an oxygen-bridged adduct under mild conditions using zinc(II) perchlorate hexahydrate as a catalyst has been reported, showcasing innovative approaches to compound synthesis (Ibrahim et al., 2017). These methods are crucial for advancing the synthesis of complex molecules, potentially leading to new therapeutic agents or materials with unique properties.
Anticancer Activity
One of the significant applications of related compounds is in the exploration of their anticancer activities. For example, certain cyclic compounds have been investigated for their potential as anticancer agents, with studies demonstrating moderate activity against specific cancer cell lines (Ibrahim et al., 2017). This research area is critical for discovering new treatments and understanding the molecular basis of cancer.
Materials Science and Sensing Applications
Compounds with structural similarities have been utilized in materials science, particularly in the construction of metal-organic frameworks (MOFs) for environmental sensing and contaminant removal. These applications highlight the versatility of such compounds in developing technologies for environmental monitoring and remediation (Zhao et al., 2017). The ability of these materials to selectively sense and remove hazardous substances from the environment is of paramount importance in addressing pollution and ensuring public health.
Antibacterial and Antimicrobial Studies
Research has also been conducted on the antibacterial and antimicrobial properties of related compounds, indicating their potential in addressing antibiotic resistance and developing new antimicrobial agents. For example, studies on hydrazone derivatives bearing 1,3,4-oxadiazole have explored their enzyme inhibition and antibacterial activities, revealing promising avenues for therapeutic applications (Rasool et al., 2015).
Safety and Hazards
特性
IUPAC Name |
methyl 9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-4-6-14(9-12)22-19(26)21-16-11-20(22,2)25-17-8-7-13(10-15(16)17)18(23)24-3/h4-10,16H,11H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLIBIYXPHWCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)
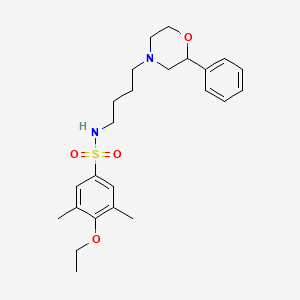
![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)

![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)
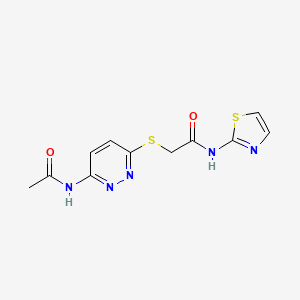
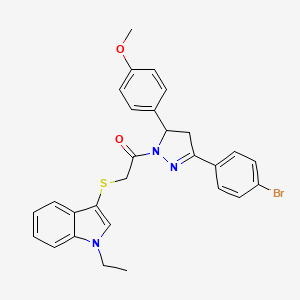
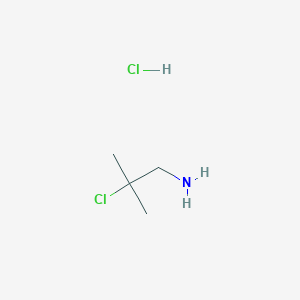
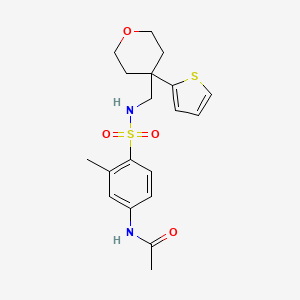
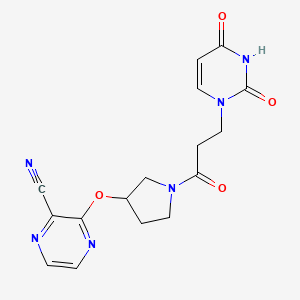
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)
![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)